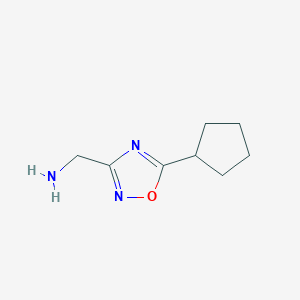
3-chloro-1H-pyrazole
Overview
Description
3-chloro-1H-pyrazole is an organic compound that belongs to the pyrazole family . Pyrazoles are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of 3-chloro-1H-pyrazole involves several steps. One method involves cyclizing 3-hydrazinopyridine-dihydrochloride with a dialkyl maleate to provide an alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate. This is then chlorinated to provide an alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate, which is oxidized to provide an alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate. The ester is then converted to the carboxylic acid by hydrolysis to provide 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride, and the carboxylic acid is removed by a decarboxylation reaction .Molecular Structure Analysis
The molecular structure of 3-chloro-1H-pyrazole is characterized by a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Chemical Reactions Analysis
Pyrazoles, including 3-chloro-1H-pyrazole, are known for their versatility in chemical reactions. They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .Physical And Chemical Properties Analysis
Pyrazoles, including 3-chloro-1H-pyrazole, exhibit diverse and valuable synthetical, biological, and photophysical properties. These properties are highly dependent on the nature of their substituent groups .Scientific Research Applications
1. Synthesis of Pharmaceutically Relevant Compounds
- C-3 Arylation of Indazoles and Pyrazoles : A study by Ye et al. (2013) discusses the significance of C3-arylated indazole and pyrazoles in pharmaceuticals. They developed a practical method for C-3 arylation, demonstrating its utility in synthesizing compounds related to drugs (Ye et al., 2013).
2. Chemical Synthesis and Structural Studies
- Novel 3-Chloro-1H-pyrazole-5-carboxamide Compounds : A synthesis of novel compounds derived from 3-chloro-1H-pyrazole, which may have potential applications, is described by Yang Yun-shang (2010) (Yang Yun-shang, 2010).
- Conformational Studies of Pyrazole Derivatives : Research by Channar et al. (2019) on the conformational aspects of pyrazole derivatives provides insights into their molecular structure, important for understanding their chemical behavior (Channar et al., 2019).
3. Potential Applications in Materials Science
- Nonlinear Optical Materials : Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which showed potential as nonlinear optical materials (Chandrakantha et al., 2013).
4. Synthesis of Complexes and Ligands
- Cobalt(II) Complexes with Pyrazole-derived Ligands : The synthesis and characterization of Co(II) complexes with pyrazole-derived ligands, as reported by Chadghan et al. (2000), highlight the versatility of pyrazole compounds in coordination chemistry (Chadghan et al., 2000).
5. Biochemical Applications
- Enzymatic Halogenation of Pyrazoles : A study by Franssen et al. (1987) demonstrates the biochemical application of pyrazoles, showing their enzymatic chlorination to produce chloro derivatives, which are important in various biochemical processes (Franssen et al., 1987).
6. Anti-Viral Properties
- Anti-Tobacco Mosaic Virus Activity : Research by Xiao et al. (2015) discusses the synthesis of pyrazole amide derivatives that showed promising activity against the tobacco mosaic virus (Xiao et al., 2015).
Future Directions
The future directions for 3-chloro-1H-pyrazole research are vast, given its wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry. Researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
properties
IUPAC Name |
5-chloro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2/c4-3-1-2-5-6-3/h1-2H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPFBRONCJOTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347324 | |
| Record name | 3-Chloro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1H-pyrazole | |
CAS RN |
14339-33-4 | |
| Record name | 3-Chloro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5,7-Dimethyl-2-(propan-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B3038856.png)
![4,8-Dichloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3038859.png)


![2-[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B3038866.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-ethylpiperazine-1-carboxamide](/img/structure/B3038869.png)
![[5-(4-Fluorophenyl)-2-furyl]methylamine](/img/structure/B3038870.png)

![1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3038873.png)